molecular formula C19H16ClNO3S2 B3036208 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone CAS No. 339017-04-8

2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone

Cat. No. B3036208
CAS RN: 339017-04-8
M. Wt: 405.9 g/mol
InChI Key: FJMUGAADKDDRKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, 4-Chlorophenyl phenyl sulfone, a related compound, has been known to participate in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt .

Scientific Research Applications

Chemical Reactions and Mechanisms

The compound 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone and its derivatives are involved in various chemical reactions and mechanisms. In one study, the alkaline fusion of halodiphenyl sulfone derivatives, similar to the compound , led to the formation of phenol, benzene, and chlorobenzene. This indicates its utility in chemical synthesis and transformation processes (Furukawa & Ōae, 1968).

Crystal Structure and Interaction

The crystal structure of pyrimethamine derivatives, which are structurally related to the specified compound, showcases the formation of specific hydrogen-bonded motifs. This kind of structural analysis is vital for understanding the compound's potential in various applications, including material science and molecular engineering (Balasubramani, Muthiah, & Lynch, 2007).

Sulfonation Processes

The compound is likely to participate in sulfonation reactions, similar to other phenyl sulfone derivatives. Such processes are fundamental in organic chemistry, contributing to the synthesis of various chemically significant compounds (Wit, Woldhuis, & Cerfontain, 2010).

Synthetic Applications

Derivatives of the compound have been utilized in the synthesis of potential cardiotonic agents, indicating its relevance in medicinal chemistry and drug design (Rumler, Hagen, & Hagen, 1990).

Chemiluminescence Studies

Studies on sulfinyl- and sulfonyl-substituted compounds, similar to the mentioned compound, have revealed their potential in chemiluminescence, which is a key area in analytical chemistry (Watanabe et al., 2010).

properties

IUPAC Name

3-(benzenesulfonyl)-2-(4-chlorophenyl)sulfinyl-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S2/c1-13-12-14(2)21-19(25(22)16-10-8-15(20)9-11-16)18(13)26(23,24)17-6-4-3-5-7-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMUGAADKDDRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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